molecular formula C10H10FN5O2 B2847044 3-[1-(5-Fluoropyrimidin-4-yl)azetidin-3-yl]imidazolidine-2,4-dione CAS No. 2380171-37-7

3-[1-(5-Fluoropyrimidin-4-yl)azetidin-3-yl]imidazolidine-2,4-dione

Cat. No.: B2847044
CAS No.: 2380171-37-7
M. Wt: 251.221
InChI Key: RMJIUWJTSADISR-UHFFFAOYSA-N
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Description

The compound “3-[1-(5-Fluoropyrimidin-4-yl)azetidin-3-yl]imidazolidine-2,4-dione” is a complex organic molecule that contains several functional groups, including a fluoropyrimidinyl group, an azetidinyl group, and an imidazolidinedione group. These groups suggest that the compound could have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the fluoropyrimidinyl group, the azetidinyl group, and the imidazolidinedione group. The exact synthesis process would depend on the starting materials and the specific reactions used .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups in the molecule. The fluoropyrimidinyl group, for example, would likely contribute to the compound’s polarity and could influence its solubility and reactivity .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The presence of the fluoropyrimidinyl, azetidinyl, and imidazolidinedione groups suggests that the compound could participate in a variety of chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. The presence of the fluoropyrimidinyl group, for example, could influence these properties .

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its structure and the specific biological targets it interacts with. Without more specific information, it’s difficult to predict the exact mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is used. Without specific information, it’s difficult to provide a detailed safety assessment .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, investigation of its potential biological activities, and assessment of its safety and potential uses .

Properties

IUPAC Name

3-[1-(5-fluoropyrimidin-4-yl)azetidin-3-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN5O2/c11-7-1-12-5-14-9(7)15-3-6(4-15)16-8(17)2-13-10(16)18/h1,5-6H,2-4H2,(H,13,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMJIUWJTSADISR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=NC=C2F)N3C(=O)CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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